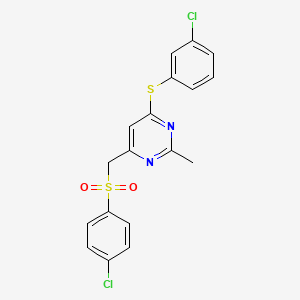

4-((3-Chlorophenyl)sulfanyl)-6-(((4-chlorophenyl)sulfonyl)methyl)-2-methylpyrimidine

Description

This compound is a pyrimidine derivative featuring a 3-chlorophenyl sulfanyl group at position 4, a (4-chlorophenyl)sulfonylmethyl substituent at position 6, and a methyl group at position 2. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural versatility and bioactivity, particularly in targeting enzymes or receptors involved in diseases like cancer or microbial infections .

Properties

IUPAC Name |

4-(3-chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfonylmethyl]-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2O2S2/c1-12-21-15(11-26(23,24)17-7-5-13(19)6-8-17)10-18(22-12)25-16-4-2-3-14(20)9-16/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRIHSMNHVKKOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)SC2=CC(=CC=C2)Cl)CS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chlorophenyl)sulfanyl)-6-(((4-chlorophenyl)sulfonyl)methyl)-2-methylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate precursors such as 2-methylpyrimidine with chlorophenyl derivatives.

Introduction of Sulfanyl and Sulfonyl Groups: The introduction of sulfanyl and sulfonyl groups can be achieved through nucleophilic substitution reactions. For example, 3-chlorophenylthiol and 4-chlorophenylsulfonyl chloride can be used as reagents to introduce the respective groups onto the pyrimidine ring.

Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-((3-Chlorophenyl)sulfanyl)-6-(((4-chlorophenyl)sulfonyl)methyl)-2-methylpyrimidine can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to sulfides under specific conditions.

Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((3-Chlorophenyl)sulfanyl)-6-(((4-chlorophenyl)sulfonyl)methyl)-2-methylpyrimidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((3-Chlorophenyl)sulfanyl)-6-(((4-chlorophenyl)sulfonyl)methyl)-2-methylpyrimidine involves its interaction with specific molecular targets. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological pathways.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Electronic Effects and Reactivity

- 4-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile (CAS 341965-68-2) This analog (Catalog 162796) shares a 4-chlorophenyl sulfanyl group but differs by a cyano group at position 5 and a phenyl substituent at position 5. The cyano group is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to the target compound’s sulfonylmethyl group.

4-[(3-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile (CAS 341965-69-3)

The meta-chlorophenyl substitution (vs. para in the target compound) alters steric and electronic interactions. Meta substitution may reduce symmetry, affecting crystal packing and intermolecular interactions like π-π stacking, as observed in related pyrimidine structures .

Sulfonyl vs. Sulfanyl Functional Groups

4-([(4-Chlorobenzyl)sulfanyl]methyl)-6-[(4-chlorophenyl)sulfanyl]-2-phenylpyrimidine (CAS 338960-93-3)

This compound (C₂₄H₁₈Cl₂N₂S₂) replaces the sulfonyl group with a benzyl sulfanyl moiety. The sulfanyl group is less polar than sulfonyl, leading to lower solubility in polar solvents. However, benzyl groups may enhance lipophilicity, improving membrane permeability in biological systems .- The multiple sulfanyl groups may also confer redox sensitivity, unlike the sulfonyl group in the target compound .

Hydrogen Bonding and Crystal Packing

- 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine This analog (studied in Acta Crystallographica Section E) features an amino group at position 2, enabling strong N–H···N hydrogen bonds that stabilize its crystal lattice. In contrast, the target compound’s methyl group at position 2 eliminates hydrogen-bonding capacity, likely reducing crystalline cohesion but improving synthetic yield due to fewer reactive sites .

Structural and Functional Implications

Molecular Weight and Physicochemical Properties

The target compound’s higher molecular weight (441.35 vs. The sulfonyl group (SO₂) increases polarity, likely enhancing solubility in dimethyl sulfoxide (DMSO) or similar solvents compared to sulfanyl analogs .

Biological Activity

The compound 4-((3-Chlorophenyl)sulfanyl)-6-(((4-chlorophenyl)sulfonyl)methyl)-2-methylpyrimidine is a pyrimidine derivative that has gained attention for its potential biological activities. This article reviews the available literature regarding its biological effects, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 371.28 g/mol. The structure features a pyrimidine ring substituted with chlorophenyl and sulfonyl groups, which are known to influence its biological activity.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of 4-chlorophenyl have shown promising antifungal and antitubercular activities in vitro. A study demonstrated that certain pyrazole derivatives, which share structural similarities, exhibited effective antifungal activity against pathogenic strains, suggesting that the target compound may also possess similar properties .

Anticancer Potential

The compound's biological activity has been explored in the context of cancer research. In various assays, compounds containing the chlorophenyl moiety have been tested for their ability to inhibit cancer cell proliferation. Notably, studies involving related compounds have shown effectiveness in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in cell proliferation.

- DNA Interaction : Some derivatives can intercalate into DNA, disrupting replication and transcription processes.

Study on Antimicrobial Efficacy

A comparative study investigated the antimicrobial effects of several chlorophenyl derivatives against common pathogens. The results indicated that the tested compounds exhibited varying degrees of inhibition against bacteria and fungi, with some achieving MIC values as low as 10 µg/mL .

Cancer Cell Line Studies

In vitro studies using cancer cell lines treated with related pyrimidine derivatives showed significant reductions in cell viability. For example, one study reported a 70% reduction in viability of breast cancer cells after treatment with a structurally analogous compound at a concentration of 50 µM over 48 hours .

Data Table

| Activity | Tested Concentration | Effect Observed |

|---|---|---|

| Antifungal | 10 µg/mL | Significant inhibition |

| Anticancer (breast) | 50 µM | 70% reduction in cell viability |

| Antitubercular | Varies | Effective against Mycobacterium |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.